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3-Bromo-2-(difluoromethyl)benzonitrile

Cat. No.: B12953347
M. Wt: 232.02 g/mol
InChI Key: NLOOROGYVINPKE-UHFFFAOYSA-N
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Description

Overview of Benzonitriles as Versatile Synthetic Intermediates

Benzonitrile (B105546), the parent compound (C₆H₅CN), is a versatile chemical that serves as a precursor to a multitude of organic derivatives. nih.govbldpharm.com The nitrile group is a key functional moiety, capable of undergoing a wide array of chemical transformations. It can be hydrolyzed to form benzamides or benzoic acids, reduced to produce benzylamines, or react with organometallic reagents like Grignard reagents to yield ketones after hydrolysis. bldpharm.comtcichemicals.com

This inherent reactivity makes benzonitriles and their derivatives crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. nih.govyoutube.com For instance, the synthesis of N-arylamides, important structural motifs in biologically active compounds, can be achieved through reactions involving benzonitriles. youtube.com The introduction of substituents, such as halogens, onto the benzene (B151609) ring further diversifies their synthetic utility, allowing for participation in cross-coupling reactions and nucleophilic substitutions. acs.orgsci-hub.se

Significance of Organofluorine Compounds in Contemporary Chemical Research

Organofluorine compounds have become indispensable in modern chemical research, with an estimated 20% of all pharmaceuticals containing fluorine. acs.orgyoutube.com This prevalence stems from the unique properties that fluorine imparts to organic molecules. The strategic incorporation of fluorine can dramatically alter a compound's physical, chemical, and biological characteristics. Current time information in Pasuruan, ID.

Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric alteration. acs.org The carbon-fluorine (C-F) bond is exceptionally strong, which often enhances the metabolic stability of a drug molecule by blocking sites susceptible to oxidative metabolism by enzymes. acs.orggoogle.comnih.gov This can lead to a longer biological half-life and reduced dosage requirements. thieme-connect.com

Furthermore, the introduction of fluorine can significantly influence a molecule's lipophilicity, a critical parameter for membrane permeability and bioavailability. google.comnih.gov Fluorination can also alter the acidity (pKa) of nearby functional groups and modulate the conformation of molecules through dipole-dipole interactions, thereby affecting their binding affinity to biological targets. libretexts.orgacs.org

The difluoromethyl group (-CHF₂) has garnered particular interest in medicinal chemistry and drug design. rsc.orgsynquestlabs.com It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, meaning it can replace these groups while retaining or improving biological activity. rsc.orgsynquestlabs.com The -CHF₂ group can act as a lipophilic hydrogen bond donor, a property that allows it to form crucial interactions with biological targets like proteins. rsc.orgnih.gov

Compared to the more common trifluoromethyl (-CF₃) group, the difluoromethyl group offers a more subtle increase in lipophilicity and retains a hydrogen atom capable of forming hydrogen bonds. rsc.org This unique combination of properties makes the -CHF₂ moiety a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. libretexts.org The development of new synthetic methods for introducing the -CHF₂ group into aromatic systems continues to be an active area of research. thieme-connect.comlibretexts.orgsynquestlabs.com

Structural Features and Unique Reactivity Considerations of 3-Bromo-2-(difluoromethyl)benzonitrile

This compound is a polysubstituted aromatic compound featuring a benzonitrile core with a bromine atom at position 3 and a difluoromethyl group at position 2. This specific arrangement of functional groups on the benzene ring suggests a complex and versatile reactivity profile, with several potential sites for chemical modification.

PropertyValue
Molecular Formula C₈H₄BrF₂N
Molecular Weight 232.03 g/mol
CAS Number 1261569-71-4
Appearance Solid

Note: Physicochemical data is based on information from chemical suppliers and may vary. nih.gov

The reactivity of this molecule can be considered by examining its key functional components:

The Bromo Group: The bromine atom is a versatile handle for synthetic transformations. It is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly given the activation provided by the adjacent electron-withdrawing nitrile and difluoromethyl groups. acs.orgyoutube.com Furthermore, the C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. acs.orgsigmaaldrich.com This enables the connection of the benzonitrile core to other aryl or vinyl fragments.

The Difluoromethyl Group: The C-H bond in the -CHF₂ group is acidic enough to be deprotonated by strong bases. youtube.com The resulting carbanion can then react with various electrophiles, allowing for further functionalization at this position. This "masked nucleophile" character provides a pathway to construct more complex difluoromethylene linkages.

The Nitrile Group: As previously discussed, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions or react with organometallic reagents. bldpharm.com

The Aromatic Ring: The remaining C-H bonds on the aromatic ring could potentially undergo electrophilic aromatic substitution, although the deactivating nature of the nitrile, bromo, and difluoromethyl groups would make such reactions challenging and would likely require harsh conditions. The substitution pattern will direct incoming electrophiles to specific positions.

Precursor Synthesis and Scaffold Construction

The foundational step in synthesizing this compound is the creation of a benzene ring bearing both a bromine atom and a difluoromethyl group at the 1 and 2 positions, respectively. The order of introduction of these substituents is a critical consideration in the synthetic design.

Preparation of Substituted Benzene Starting Materials

The synthesis of the key intermediate, 1-bromo-2-(difluoromethyl)benzene, can be approached through several routes. One common strategy involves the introduction of the difluoromethyl group onto a pre-brominated benzene derivative. The difluoromethyl group (CF2H) is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl or thiol groups.

Various methods for aromatic difluoromethylation have been developed. These include:

Deoxyfluorination of Aldehydes: A traditional method involves the treatment of the corresponding aromatic aldehyde (e.g., 2-bromobenzaldehyde) with a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST). However, this method can have limitations regarding functional group tolerance.

Copper-Catalyzed Cross-Coupling Reactions: More contemporary methods involve the copper-catalyzed cross-coupling of an aryl halide with a difluoromethyl source. For instance, aryl iodides can react with α-silyldifluoroacetates in the presence of a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethyl arene. While often applied to aryl iodides, similar reactivity can be sought with aryl bromides under specific catalytic conditions.

Radical Difluoromethylation: This approach utilizes a radical source of the CF2H group to functionalize the aromatic ring. These reactions can be initiated photochemically or through the use of radical initiators.

Alternatively, a synthetic strategy could involve the bromination of a difluoromethyl-substituted benzene. For example, (difluoromethyl)benzene could be subjected to electrophilic bromination. However, controlling the regioselectivity to obtain the desired 1-bromo-2-(difluoromethyl)benzene isomer can be challenging, often leading to a mixture of ortho, meta, and para products.

A plausible, though not explicitly documented, route to 1-bromo-2-(difluoromethyl)benzene is outlined below, drawing from established difluoromethylation methodologies on analogous substrates.

StepReactantReagent(s)ProductNotes
12-BromobenzaldehydeDAST (Diethylaminosulfur trifluoride)1-Bromo-2-(difluoromethyl)benzeneA direct but potentially low-yielding method due to the harshness of the reagent.
21,2-Dibromobenzene(Difluoromethyl)trimethylsilane (TMSCF2H), CuI, CsF1-Bromo-2-(difluoromethyl)benzeneBased on copper-mediated difluoromethylation protocols for aryl halides. The reactivity of dibromobenzene would need to be selectively controlled.

Strategies for Introduction of the Nitrile Functionality

Once the 1-bromo-2-(difluoromethyl)benzene scaffold is in hand, the next critical step is the introduction of the nitrile group at the 3-position. This is typically achieved through cyanation of an aryl halide precursor. In this context, the target molecule itself contains a bromine atom that is ultimately desired in the final structure, so the cyanation reaction would be performed on a different precursor, such as 3-bromo-2-(difluoromethyl)aniline via a Sandmeyer reaction, or on a dihalo-precursor where one halogen is selectively replaced. For the purpose of this article, we will focus on methods to convert an aryl halide to an aryl nitrile, which is a key transformation in the synthesis of analogues.

Transition Metal-Catalyzed Cyanation Reactions

Modern organic synthesis heavily relies on transition metal catalysis for the formation of carbon-carbon and carbon-heteroatom bonds, and cyanation reactions are no exception. Palladium and copper are the most prominently used metals for this transformation.

Palladium-catalyzed cyanation is a powerful method for the conversion of aryl halides (including bromides) to benzonitriles. These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. To mitigate the high toxicity of many cyanide salts, less toxic alternatives like potassium ferrocyanide (K4[Fe(CN)6]) have been developed and are now commonly used. organic-chemistry.orgnih.gov

The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, influencing catalyst stability and reactivity. nih.gov

Catalyst SystemCyanide SourceSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2 / LigandK4[Fe(CN)6]DMAC12083-96 organic-chemistry.org
Pd2(dba)3 / LigandZn(CN)2DMF110High arkat-usa.org
Palladacycle Precatalyst / LigandZn(CN)2THFRoom Temp - 40Good acs.org

This data represents general conditions for palladium-catalyzed cyanation of aryl bromides and may require optimization for a specific substrate like 1-bromo-2-(difluoromethyl)benzene.

Copper-mediated cyanation reactions, such as the Rosenmund-von Braun reaction, are classical methods for synthesizing aryl nitriles from aryl halides. Historically, these reactions required stoichiometric amounts of copper(I) cyanide and high temperatures. However, significant advancements have led to the development of catalytic copper systems that operate under milder conditions.

These newer methods often employ a copper(I) salt as a catalyst, along with a ligand, and a cyanide source. The reactions can be performed with a variety of aryl halides, including bromides.

Catalyst SystemCyanide SourceSolventTemperature (°C)Reference
CuI / LigandNaCNToluene110 acs.org
Cu(I) / LigandAcetone cyanohydrinNot specifiedNot specified acs.org

This data represents general conditions for copper-mediated cyanation of aryl halides and may require optimization for a specific substrate.

Diazotization and Cyano-Group Substitution

The Sandmeyer reaction is a versatile and long-established method for the synthesis of aryl nitriles from aryl amines. nih.govnih.gov This two-step process involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide to introduce the nitrile group.

For the synthesis of this compound via this route, the required precursor would be 2-bromo-6-(difluoromethyl)aniline. The synthesis of this specific aniline (B41778) derivative would likely involve the bromination of 2-(difluoromethyl)aniline, which itself could be prepared from 2-aminobenzaldehyde by conversion of the aldehyde to the difluoromethyl group.

The diazotization step is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid. The resulting diazonium salt is often unstable and is used immediately in the subsequent cyanation step with copper(I) cyanide.

General Scheme of the Sandmeyer Cyanation:

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O

Cyanation: [Ar-N₂]⁺X⁻ + CuCN → Ar-CN + N₂ + CuX

This method is particularly useful for introducing a nitrile group in cases where direct cyanation of an aryl halide is problematic or when the corresponding aniline is readily available.

Synthetic Routes to this compound and Related Compounds

The synthesis of halogenated and fluorinated benzonitriles is a critical area of research, providing key intermediates for pharmaceuticals and agrochemicals. The strategic introduction of a bromine atom and a difluoromethyl group onto the benzonitrile scaffold requires precise control of reaction conditions and reagent selection. This article explores established and emerging methodologies for the synthesis of this compound and its analogues, focusing on the introduction of bromine and the incorporation of the difluoromethyl moiety.

3 Methods for Bromine Introduction (Bromination)

The introduction of a bromine atom onto the aromatic ring is a fundamental transformation in organic synthesis. For substrates like 2-(difluoromethyl)benzonitrile (B1456922), the electronic properties of the existing substituents—the electron-withdrawing nitrile and difluoromethyl groups—dictate the regioselectivity and feasibility of bromination.

1 Electrophilic Substitution Reactions

Electrophilic aromatic substitution is a primary method for preparing aryl bromides. This class of reactions involves an electrophile attacking the electron-rich aromatic ring. However, the presence of deactivating groups such as nitrile (-CN) and difluoromethyl (-CF2H) makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles.

To overcome this challenge, highly reactive brominating agents or harsh reaction conditions are often necessary. A common approach involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. The catalyst polarizes the Br-Br bond, generating a potent electrophile that can attack the deactivated ring. Another powerful system for brominating deactivated aromatic compounds involves using a combination of Br₂ with highly acidic or oxidative media. The precise conditions must be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions.

Table 1: Reagents for Electrophilic Aromatic Bromination

Reagent/System Description Typical Substrates
Br₂ / Lewis Acid (e.g., FeBr₃) Classical method; Lewis acid enhances the electrophilicity of bromine. Moderately to strongly deactivated aromatic rings.
Br₂ / Oxidizing Agent Uses an oxidant to generate a more reactive bromine species. Deactivated aromatics.
Hypervalent Iodine Reagents Combinations like (diacetoxyiodo)benzene (PIDA) with bromide salts can be used. Electron-rich and moderately deactivated aromatics.

2 Utilizing N-Bromosuccinimide (NBS) Reagents

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for various bromination reactions, including electrophilic substitution on aromatic systems. It is considered a safer and easier-to-handle source of electrophilic bromine compared to liquid Br₂.

For highly deactivated aromatic compounds, NBS alone is often insufficient. However, its efficacy can be dramatically increased by using it in conjunction with a strong acid, such as concentrated sulfuric acid (H₂SO₄). This combination generates a highly electrophilic brominating species, capable of functionalizing electron-poor aromatic rings. This method offers mild reaction conditions and a straightforward workup, making it a practical route for synthesizing bromo derivatives of deactivated aromatics.

The bromination of electron-rich aromatic compounds like phenols and anilines can also be achieved with NBS, often with high regioselectivity. For instance, using dimethylformamide (DMF) as the solvent can lead to high levels of para-selectivity. While 2-(difluoromethyl)benzonitrile is a deactivated system, the principles of activating NBS with strong acids are directly applicable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrF2N B12953347 3-Bromo-2-(difluoromethyl)benzonitrile

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(difluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-6-3-1-2-5(4-12)7(6)8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOOROGYVINPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 3 Bromo 2 Difluoromethyl Benzonitrile

Reactions at the Bromine Center

The carbon-bromine bond is a key site for synthetic modification, enabling the introduction of diverse functionalities primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromine atom. The Suzuki and Sonogashira reactions are prominent examples.

The Suzuki reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. wikipedia.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product. libretexts.org For a substrate like 3-Bromo-2-(difluoromethyl)benzonitrile, typical conditions would involve a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent.

The Sonogashira reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper salts and is conducted in the presence of a base. wikipedia.org It provides a direct route to aryl alkynes. The reactivity order for halides in these coupling reactions is generally I > Br > Cl. wikipedia.org

Table 1: Representative Conditions for Cross-Coupling Reactions This table presents generalized conditions based on established protocols for aryl bromides.

Reaction Type Coupling Partner Catalyst System Base Solvent Typical Product
Suzuki Arylboronic acid Pd(PPh₃)₄ or Pd(OAc)₂/Ligand K₂CO₃, Cs₂CO₃ Toluene, Dioxane, Water 3-(Difluoromethyl)-2-(aryl)benzonitrile
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI Et₃N, Piperidine THF, DMF 3-(Difluoromethyl)-2-(alkynyl)benzonitrile

Direct displacement of the bromine atom by a nucleophile (SNAr reaction) on an aryl bromide is generally challenging. However, the presence of strong electron-withdrawing groups, such as the nitrile and difluoromethyl moieties ortho and meta to the bromine, can activate the substrate for such reactions under specific conditions, for instance, with potent nucleophiles at elevated temperatures. More commonly, transformations that appear to be nucleophilic substitutions, such as amination, are often achieved via copper- or palladium-catalyzed cross-coupling mechanisms (e.g., Buchwald-Hartwig amination), which are generally more efficient and proceed under milder conditions than traditional SNAr reactions for aryl bromides. nih.gov

The bromine atom can be used to generate highly reactive organometallic intermediates, which are valuable for subsequent reactions with a wide array of electrophiles.

Grignard Reagents : Treatment of this compound with magnesium metal, typically in an ether solvent like tetrahydrofuran (B95107) (THF), leads to the formation of the corresponding Grignard reagent, 3-(difluoromethyl)-2-cyanophenylmagnesium bromide. wikipedia.orgrsc.org THF is often preferred over diethyl ether for less reactive aryl bromides. rsc.org This organomagnesium compound acts as a potent carbon nucleophile. wikipedia.org

Organolithium Intermediates : Alternatively, lithium-halogen exchange can be achieved by reacting the aryl bromide with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures. This process generates 3-(difluoromethyl)-2-cyanophenyllithium, another powerful nucleophilic intermediate. acs.org

Table 2: Formation of Organometallic Intermediates

Intermediate Type Reagent Typical Solvent Product
Grignard Magnesium (Mg) Tetrahydrofuran (THF) 3-(difluoromethyl)-2-cyanophenylmagnesium bromide
Organolithium n-Butyllithium (n-BuLi) Tetrahydrofuran (THF), Diethyl ether 3-(difluoromethyl)-2-cyanophenyllithium

Transformations Involving the Nitrile Group

The nitrile (-C≡N) group is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

The hydrolysis of the nitrile group can be controlled to yield either the corresponding amide or the carboxylic acid, depending on the reaction conditions. chemistrysteps.com

Partial Hydrolysis to Amide : Under carefully controlled conditions, typically using a base like sodium hydroxide (B78521) in an alcohol-water mixture with moderate heating, the nitrile can be selectively hydrolyzed to 3-Bromo-2-(difluoromethyl)benzamide. semanticscholar.org The reaction is stopped before proceeding to the carboxylic acid.

Complete Hydrolysis to Carboxylic Acid : More forceful conditions, such as heating under reflux with a strong acid (e.g., aqueous HCl) or a concentrated base (e.g., aqueous NaOH), will lead to the complete hydrolysis of the nitrile group, passing through the amide intermediate, to ultimately form 3-Bromo-2-(difluoromethyl)benzoic acid. chemistrysteps.comlibretexts.org If a base is used for hydrolysis, a final acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid. libretexts.org

Table 3: Conditions for Nitrile Group Hydrolysis

Desired Product Reagents Conditions
Amide NaOH, H₂O/Ethanol Mild heat
Carboxylic Acid H₃O⁺ (e.g., HCl(aq)) or NaOH(aq) followed by H₃O⁺ Heat/Reflux

The nitrile group can be reduced to a primary amine, providing a route to benzylamine (B48309) derivatives. The most common method for this transformation is the use of a strong hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), in an anhydrous ether solvent like diethyl ether or THF. youtube.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by an acidic workup to yield [3-Bromo-2-(difluoromethyl)phenyl]methanamine.

Participation in Cycloaddition Reactions (e.g., with Benzonitrile (B105546) Oxide analogues)

The nitrile functional group (C≡N) within this compound allows it to act as a dipolarophile in [3+2] cycloaddition reactions. chem-station.com This type of pericyclic reaction is a highly efficient method for synthesizing five-membered heterocyclic rings. mdpi.com When reacting with 1,3-dipoles like benzonitrile oxide analogues (Ar-C≡N⁺-O⁻), the nitrile group of the substrate can lead to the formation of a 1,2,4-oxadiazole (B8745197) core.

The general mechanism for the [3+2] cycloaddition of a nitrile oxide to a nitrile is outlined below:

Reactant AReactant BProduct TypeKey Features
This compoundBenzonitrile Oxide Analogue1,2,4-Oxadiazole derivativeReaction proceeds via a polar, one-step mechanism. mdpi.com
Regioselectivity is governed by the electronic nature of substituents on both reactants. mdpi.com

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a unique functional moiety that can undergo specific chemical modifications. Its presence significantly impacts the electronic properties of the aromatic ring and offers pathways for further functionalization. The CF₂H group is considered a lipophilic hydrogen bond donor, making it a bioisostere of alcohol, thiol, or amine groups in medicinal chemistry. nih.govnih.gov

Nucleophilic Modification: The hydrogen atom of the difluoromethyl group is weakly acidic and can be removed by a strong base to form a nucleophilic diaryldifluoromethyl anion (ArCF₂⁻). acs.org This transformation effectively unmasks the difluoromethyl group as a nucleophile. acs.org Researchers have demonstrated that combining a Brønsted superbase with a weak Lewis acid can enable the deprotonation of Ar-CF₂H groups, capturing the reactive Ar-CF₂⁻ fragments. acs.org These captured synthons are stable enough to react with a wide array of electrophiles, including carbonyls and imines, to form new carbon-carbon bonds. acs.org This methodology is notable for its tolerance of functional groups like aryl bromides, which are often incompatible with other methods. acs.org

Electrophilic Modification: While the CF₂H group itself is electron-withdrawing and not prone to direct electrophilic attack, its powerful inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution. The development of electrophilic difluoromethylating reagents allows for the introduction of CF₂-containing moieties onto other molecules. nih.govrsc.org For example, electrophilic (phenylsulfonyl)difluoromethylating reagents have been designed to functionalize various nucleophiles, including electron-rich arenes, under mild, transition-metal-free conditions. nih.govrsc.org The reactivity of this compound in such a reaction would be governed by the directing effects of its existing substituents.

Further Fluorination: The conversion of a difluoromethyl group (Ar-CF₂H) to a trifluoromethyl group (Ar-CF₃) represents a further fluorination step. Such transformations are synthetically challenging but achievable. For instance, methods have been developed for the direct C-H to C-¹⁸F transformation of difluoromethylarenes for applications in positron emission tomography (PET). nih.gov These reactions often require specialized fluorinating agents and carefully controlled conditions to achieve selective monofluorination without side reactions.

Defluorination: Conversely, the C-F bonds of the difluoromethyl group can be cleaved in defluorination reactions. The selective reduction of a trifluoromethyl group to a difluoromethyl group has been achieved through base-promoted elimination followed by trapping with an intramolecular nucleophile. researchgate.net Similar strategies could potentially be adapted for the partial or complete reduction of the CF₂H group. Reductive defluorination can proceed through radical intermediates, though this is challenging due to the high bond dissociation energy of the C-F bond. ccspublishing.org.cn Recent advances have shown that electrochemical methods or metal-mediated reductions can facilitate the cleavage of C-F bonds in trifluoromethylarenes, sometimes leading to difluoromethyl or monofluoromethyl products. ccspublishing.org.cnacs.org However, exhaustive defluorination can occur, and controlling the reaction to achieve selective monodefluorination from a CF₂H group requires precise control over the reaction conditions. ccspublishing.org.cn

TransformationReagent/Condition TypePotential ProductReference
Fluorination ¹⁸F-Fluorinating Agent3-Bromo-2-(trifluoromethyl)benzonitrile nih.gov
Defluorination Reducing Agent (e.g., Mg, electrochemical)3-Bromo-2-(fluoromethyl)benzonitrile ccspublishing.org.cn
Didefluorination Strong Base / Intramolecular Nucleophile2-Benzyl-3-bromobenzonitrile researchgate.netacs.org

Chemoselectivity and Regioselectivity in Multi-Functionalized Systems

The simultaneous presence of bromo, difluoromethyl, and nitrile substituents on the same aromatic ring gives rise to complex questions of selectivity in chemical reactions. researchgate.net

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over others. researchgate.net In this compound, the main reactive sites are the C-Br bond, the nitrile group, and the C-H bond of the difluoromethyl group.

C-Br Bond: This site is highly susceptible to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Under palladium or nickel catalysis, the C-Br bond would likely be the most reactive site for coupling with a wide range of nucleophiles, leaving the CF₂H and CN groups intact. rsc.org

-CF₂H Group: As discussed, this group's C-H bond can be selectively deprotonated by strong bases, leading to nucleophilic addition reactions without affecting the C-Br or C-N bonds. acs.org

-CN Group: The nitrile group can undergo reactions such as hydrolysis to a carboxylic acid or reduction to an amine, typically under conditions that would not affect the aryl-bromide or difluoromethyl groups.

The choice of reagents and reaction conditions is paramount in directing the transformation to the desired functional group. researchgate.net

Regioselectivity: Regioselectivity concerns the position at which a reaction occurs. For this compound, this primarily applies to substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents determine the position of any incoming electrophile. The bromine atom is a deactivating ortho-, para-director, while the nitrile and difluoromethyl groups are both strongly deactivating meta-directors. The combined influence of these three groups renders the aromatic ring highly electron-deficient and thus unreactive towards most electrophiles. Any potential substitution would be strongly directed to the C-5 position, which is meta to the -CN and -CF₂H groups and para to the -Br.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. For 3-Bromo-2-(difluoromethyl)benzonitrile, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, would be employed to map out the connectivity and electronic environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the proton of the difluoromethyl group. The aromatic region would display a complex pattern due to the three adjacent protons on the substituted benzene (B151609) ring. These protons would exhibit splitting patterns consistent with their coupling to each other. The proton of the difluoromethyl (-CHF₂) group is anticipated to appear as a triplet, a result of coupling to the two adjacent fluorine atoms.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H ~7.5 - 8.0 Multiplet ortho, meta

Note: Predicted values are based on analogous structures and known substituent effects.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the bromo, difluoromethyl, and nitrile substituents. The carbon of the nitrile group (-CN) typically appears in the 115-120 ppm range, while the carbon of the difluoromethyl group (-CHF₂) would show a characteristic triplet due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic-C ~120 - 140 Singlet (s)
Aromatic-C (ipso to Br) ~120 - 125 Singlet (s)
Aromatic-C (ipso to CHF₂) ~130 - 135 Triplet (t)
Aromatic-C (ipso to CN) ~110 - 115 Singlet (s)
-CN ~115 - 120 Singlet (s)

Note: Predicted values are based on analogous structures and known substituent effects.

¹⁹F NMR is a highly sensitive technique for detecting fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the two equivalent fluorine atoms of the difluoromethyl group. This signal would appear as a doublet due to coupling with the single proton of the -CHF₂ group. The chemical shift of this signal is characteristic of difluoromethyl groups attached to an aromatic ring.

Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

Note: Predicted values are relative to a standard (e.g., CFCl₃) and are based on analogous structures.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit absorption bands corresponding to the vibrational modes of its key functional groups. A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ which is characteristic of the nitrile (-C≡N) stretching vibration. The C-F stretching vibrations of the difluoromethyl group would likely appear as strong bands in the 1100-1300 cm⁻¹ region. The C-Br stretch is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H stretch 3000 - 3100 Medium
-C≡N stretch 2220 - 2240 Strong, Sharp
Aromatic C=C stretch 1400 - 1600 Medium to Strong
C-F stretch 1100 - 1300 Strong

Note: Predicted values are based on characteristic group frequencies.

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show the characteristic nitrile stretch, which is often strong and sharp in Raman as well. The symmetric vibrations of the benzene ring are typically strong in the Raman spectrum. While C-F bonds can be weak Raman scatterers, the C-Br bond should provide a discernible signal. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Predicted Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
-C≡N stretch 2220 - 2240 Strong
Aromatic Ring Breathing ~1000 Strong

Note: Predicted values are based on characteristic group frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for measuring the mass-to-charge ratio of ions. This method is instrumental in determining the elemental composition and structure of molecules.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass with very high accuracy. The theoretical exact mass of this compound (C₈H₄BrF₂N) can be calculated by summing the exact masses of its constituent isotopes. Given the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), two major molecular ion peaks would be expected.

The calculated monoisotopic mass, utilizing the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N), provides a highly accurate theoretical value that can be compared against experimental HRMS data to confirm the elemental composition.

Table 1: Theoretical Exact Mass Data for this compound

Isotope Formula Description Theoretical Exact Mass (Da)
C₈H₄⁷⁹BrF₂N Molecular ion with ⁷⁹Br 230.9546

Note: This table represents calculated theoretical values. Experimental values from HRMS analysis would be expected to align closely with these figures, typically within a few parts per million (ppm), to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Fragmentation Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are hybrid techniques that couple the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are essential for assessing the purity of a sample and for obtaining structural information through fragmentation analysis.

In a typical analysis, the compound is first separated from any impurities on a chromatographic column before being introduced into the mass spectrometer. The mass spectrometer then ionizes the molecule and subjects it to fragmentation, producing a characteristic pattern of fragment ions that serves as a molecular fingerprint.

For this compound, the fragmentation pattern would be influenced by the relative strengths of its chemical bonds. The carbon-bromine bond is often the most labile in such structures, leading to a prominent fragment corresponding to the loss of the bromine atom. docbrown.info Other likely fragmentation pathways would involve the loss of the difluoromethyl group (-CHF₂) or the cyano group (-CN). Analysis of these fragments helps to piece together the molecule's structure. nih.gov

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z (mass/charge) Plausible Fragment Ion Description
231/233 [C₈H₄BrF₂N]⁺ Molecular Ion (M⁺) with ⁷⁹Br/⁸¹Br isotopes
152 [M - Br]⁺ Loss of a bromine radical
180/182 [M - CN]⁺ Loss of a cyano radical
126 [M - Br - CN]⁺ Subsequent loss of bromine and cyano radicals

Note: This table presents a plausible fragmentation pattern based on the chemical structure. The relative intensities of these peaks would depend on the specific ionization technique and energy used in the mass spectrometer.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

While specific, publicly available crystal structure data for this compound is not found, a crystallographic study would yield key structural parameters. For a related compound, 3-bromo-2-hydroxybenzonitrile, analysis revealed a monoclinic crystal system with the space group P2₁/c. mit.eduresearchgate.net A similar analysis for this compound would provide the definitive solid-state conformation and intermolecular interactions, such as potential halogen bonding or π-stacking, which govern the crystal packing.

Table 3: Hypothetical Crystallographic Data Parameters for this compound

Parameter Description Hypothetical Value
Chemical Formula Sum of atoms in the molecule C₈H₄BrF₂N
Formula Weight Molar mass of the compound 232.03 g/mol
Crystal System The symmetry system of the crystal lattice e.g., Monoclinic, Orthorhombic
Space Group The symmetry group of the crystal e.g., P2₁/c
Unit Cell Dimensions Lengths (a, b, c) and angles (α, β, γ) of the unit cell To be determined by experiment
Volume (V) The volume of the unit cell To be determined by experiment
Z The number of molecules per unit cell To be determined by experiment

Note: The values in this table are placeholders and represent the type of data that would be obtained from an X-ray crystallography experiment. The actual crystal system, space group, and unit cell dimensions can only be determined through experimental analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in elucidating the fundamental characteristics of 3-Bromo-2-(difluoromethyl)benzonitrile.

The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. For this compound, the electron-withdrawing nature of the nitrile (-CN), difluoromethyl (-CHF2), and bromine (-Br) groups significantly influences the electronic landscape of the benzene (B151609) ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. In halogenated benzonitriles, these frontier orbitals are typically distributed over the aromatic system, with significant contributions from the substituents. researchgate.netresearchgate.net For this compound, the HOMO is expected to have significant contributions from the π-system of the benzene ring and the lone pairs of the bromine atom, while the LUMO is anticipated to be a π* orbital of the benzonitrile (B105546) moiety.

Table 1: Predicted Frontier Orbital Energies for this compound (Note: These are representative values based on DFT calculations of similar aromatic compounds and are for illustrative purposes.)

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Determining the most stable three-dimensional arrangement of atoms in a molecule is fundamental to understanding its properties. Geometry optimization calculations, typically performed using DFT methods, can predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.govrsc.org For this compound, key structural parameters include the C-Br, C-C, C-N, C-F, and C-H bond lengths, as well as the angles defining the orientation of the substituents relative to the benzene ring.

Conformational analysis is particularly important for the difluoromethyl group, which can rotate around the C-C bond connecting it to the benzene ring. By calculating the energy for different rotational angles (dihedral angle), a potential energy scan can identify the most stable conformer(s) and the energy barriers between them. This is crucial as the conformation can affect the molecule's reactivity and interactions.

Table 2: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of similar halogenated aromatic compounds and are for illustrative purposes.)

ParameterBond Length (Å)ParameterBond Angle (°)
C-Br1.90C1-C2-C3120.5
C-CN1.45C2-C1-Br119.8
C≡N1.15C1-C2-CHF2121.0
C-CHF21.51H-C-F108.5
C-F1.36F-C-F107.0
C-H (Aromatic)1.08C-C-N178.5

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data. nih.govacs.org

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies and their corresponding intensities can be predicted. These theoretical spectra can be used to assign the peaks in experimental Infrared (IR) and Raman spectra to specific vibrational modes of the molecule, such as the characteristic stretching frequency of the nitrile group (νC≡N) or the C-Br and C-F stretching modes.

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing calculated and experimental NMR spectra can aid in the structural elucidation and assignment of resonances.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths in a UV-Vis spectrum. This allows for the interpretation of the observed electronic transitions, often involving promotions of electrons from occupied to unoccupied molecular orbitals (e.g., π → π* transitions).

Reaction Mechanism Elucidation

Computational chemistry is an invaluable tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. oup.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the nitrile group, DFT calculations can be used to locate the transition state structures. Analysis of the geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed, revealing whether the reaction is exothermic or endothermic and the height of the energy barriers that must be overcome.

The Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the changes in electron density, rather than molecular orbital interactions, are the driving force behind chemical reactions. mdpi.comresearchgate.netuv.es MEDT provides a detailed picture of the bonding evolution along a reaction pathway.

Within the MEDT framework, the analysis of the topological changes of the electron localization function (ELF) provides a rigorous method to understand the sequential nature of bond formation and breaking. benthamdirect.com For a hypothetical reaction of this compound, MEDT could be used to analyze how the electron density reorganizes as the reaction progresses from reactants to products via the transition state. This approach can distinguish between concerted (all bonds form/break simultaneously) and non-concerted mechanisms, providing a more nuanced understanding of the reaction dynamics. europa.eu For polar reactions, the global electron density transfer (GEDT) at the transition state is a key descriptor, quantifying the net charge transfer between the reacting species and explaining the polar nature of the reaction. mdpi.com

Synthetic Applications As an Advanced Chemical Building Block

Intermediate in Complex Organic Synthesis

The strategic placement of three distinct functional groups on the aromatic core of 3-Bromo-2-(difluoromethyl)benzonitrile makes it a valuable intermediate for the synthesis of intricate organic molecules. The bromine atom serves as a handle for various cross-coupling reactions, the nitrile group can be transformed into a range of other functionalities, and the difluoromethyl group imparts unique electronic properties and can influence the biological activity of the final product.

While specific, published examples of multi-step syntheses using this compound are not widely available, the known reactivity of analogous compounds provides a clear indication of its potential. For instance, similar bromo-fluoro-benzonitrile derivatives are utilized in the preparation of pharmaceutically active compounds and agrochemicals. The synthesis of STK4 inhibitors, for example, has been shown to involve intermediates like 3-bromo-2-fluorobenzonitrile, highlighting the importance of this class of compounds in medicinal chemistry. guidechem.com

Design and Construction of Novel Molecular Architectures

The trifunctional nature of this compound allows for its use in the deliberate design and construction of novel molecular frameworks. The bromine atom can be selectively targeted for reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds. This enables the extension of the molecular structure in a controlled manner.

Subsequent or prior modification of the nitrile group—for example, through hydrolysis to a carboxylic acid or reduction to an amine—can open up further avenues for derivatization, leading to the formation of diverse and complex scaffolds. The difluoromethyl group, a bioisostere of a hydroxyl or thiol group, can play a crucial role in modulating the physicochemical properties and biological interactions of the resulting molecules.

Applications in Materials Science

The incorporation of fluorine atoms into organic molecules can bestow unique properties, making them attractive for applications in materials science. While direct research on the use of this compound in this field is limited, the characteristics of its functional groups suggest several potential applications.

Development of Functional Polymers and Coatings

The reactive sites on this compound could be exploited for the synthesis of functional polymers. The bromine atom can act as a site for polymerization or for post-polymerization modification. The polar nitrile and difluoromethyl groups can enhance the thermal stability, chemical resistance, and specific surface interactions of the resulting polymers, making them potentially suitable for advanced coatings and films.

Exploration in Advanced Materials with Specific Electronic or Optical Properties

The presence of the electron-withdrawing nitrile and difluoromethyl groups, in conjunction with the polarizable bromine atom, can influence the electronic properties of molecules derived from this compound. This makes it a candidate for the synthesis of materials with specific electronic or optical characteristics, such as those used in organic electronics or as components of liquid crystals. The precise substitution pattern allows for the fine-tuning of these properties.

Surface Modification and Functionalization Strategies

The reactivity of the nitrile and bromo functionalities offers possibilities for the covalent attachment of this molecule to various surfaces. This could be utilized to modify the surface properties of materials, such as their hydrophobicity, reactivity, or biocompatibility. Such surface functionalization is a key strategy in the development of sensors, chromatographic materials, and biomedical devices.

Derivatization for Diverse Chemical Scaffolds

The true synthetic utility of this compound lies in its potential for derivatization into a wide array of chemical scaffolds. The differential reactivity of its functional groups allows for a stepwise and controlled chemical transformation.

Potential Derivatization Reactions:

Functional GroupPotential Transformations
Bromine Atom Suzuki, Sonogashira, Buchwald-Hartwig, Stille, and Heck cross-coupling reactions; Lithiation followed by reaction with electrophiles.
Nitrile Group Hydrolysis to carboxylic acid or amide; Reduction to a primary amine; Cycloaddition reactions.
Difluoromethyl Group Generally stable, but can influence the reactivity of the aromatic ring and the properties of the final molecule.

Through a sequence of these reactions, a medicinal or materials chemist can access a diverse library of compounds starting from this single building block. For instance, a Suzuki coupling at the bromine position, followed by the reduction of the nitrile to an amine, and subsequent acylation would yield a highly functionalized and complex molecule. The difluoromethyl group would remain as a key structural and electronic feature throughout this synthetic sequence. While specific examples for this exact compound are not yet prevalent in the literature, the foundational principles of organic synthesis strongly support its potential in these applications.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of 3-Bromo-2-(difluoromethyl)benzonitrile will likely prioritize environmental and economic sustainability. Current multistep syntheses often rely on harsh reagents and generate significant waste. Future research should focus on minimizing these drawbacks.

One promising avenue is the adoption of flow chemistry . Continuous flow reactors offer superior heat and mass transfer, enabling reactions to be run under more intense but highly controlled conditions safely. This can lead to higher yields, shorter reaction times, and reduced solvent usage compared to traditional batch processing. Furthermore, flow synthesis facilitates easier scale-up and integration of in-line purification and analysis, streamlining the entire manufacturing process.

Another key area is the development of synthetic routes that improve atom economy . This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Strategies could include C-H activation/functionalization pathways that avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the associated waste.

Catalyst Design for Enhanced Selectivity and Efficiency

Central to greener synthesis is the design of advanced catalysts. For a molecule like this compound, achieving high regioselectivity—the precise placement of the bromo and difluoromethyl groups—is critical. Future research will likely focus on developing catalysts that can orchestrate these transformations with high precision.

Photoredox catalysis , which uses light to drive chemical reactions, represents a frontier in this area. Designing novel photocatalysts could enable the direct C-H difluoromethylation and bromination of a benzonitrile (B105546) scaffold under mild conditions, potentially reducing the reliance on high temperatures and stoichiometric, often toxic, reagents.

Furthermore, the development of heterogeneous catalysts is a significant goal. Unlike their homogeneous counterparts, heterogeneous catalysts are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction) and can be easily recovered by filtration and reused. This not only reduces waste and cost but also minimizes product contamination with catalyst residues. Research could explore porous organic polymers or metal-organic frameworks (MOFs) functionalized with catalytically active sites tailored for the specific transformations required.

Exploration of Undiscovered Reactivity Patterns

The unique electronic architecture of this compound suggests a rich and largely unexplored reactivity profile. The interplay between the electron-withdrawing difluoromethyl and nitrile groups and the versatile bromine atom opens the door to novel chemical transformations.

Future work should systematically explore the reactivity of each functional group. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions . A detailed investigation into its performance in reactions like Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings would be highly valuable. This would allow for the direct attachment of a wide array of new substituents (alkyl, aryl, alkyne, amine groups, etc.) at the 3-position, generating diverse molecular libraries.

The reactivity of the C-F bonds in the difluoromethyl group, while typically robust, could be exploited under specific catalytic conditions for novel functionalization. Similarly, the nitrile group can be transformed into various other functionalities, such as amines, amides, or tetrazoles, each leading to a new class of compounds with distinct properties.

Expanding Applications in Non-Biological Advanced Materials

A particularly promising application lies in the field of liquid crystals . The introduction of fluorine atoms into organic molecules can significantly influence their mesomorphic behavior, dielectric anisotropy, and viscoelastic properties. The specific substitution pattern of this compound could be leveraged to design novel liquid crystal materials with negative dielectric anisotropy, which are essential for vertically aligned (VA) mode liquid crystal displays (LCDs). The difluoromethyl group's specific electronic character can be used to fine-tune the material's response to electric fields.

Beyond liquid crystals, derivatives of this compound could be investigated as components in organic electronics . The electron-withdrawing nature of the nitrile and difluoromethyl groups can lower the energy levels of molecular orbitals, a desirable trait for n-type semiconductors used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The bromo-substituent provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into polymer backbones.

Theoretical Predictions and Computational Modeling of Novel Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules and materials by predicting their properties before they are synthesized. Density Functional Theory (DFT) and other quantum mechanical methods can be used to model derivatives of this compound in silico.

These computational studies can predict a wide range of properties, including:

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing materials for organic electronics.

Molecular Geometry and Conformation: Understanding the preferred 3D structure of derivatives.

Reactivity Indicators: Calculating parameters like electrostatic potential maps and frontier molecular orbital densities to predict which sites on the molecule are most likely to react and under what conditions.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

By creating a virtual library of derivatives and calculating their key properties, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Integration into Automated Synthesis Platforms

The convergence of robotics, software, and chemical synthesis has led to the development of automated synthesis platforms. These systems can perform a large number of experiments in a high-throughput manner, dramatically accelerating the pace of research.

Integrating the synthesis of this compound derivatives into such platforms would be a significant step forward. An automated system could systematically explore a wide range of reaction conditions (e.g., different catalysts, solvents, temperatures, and reactants) for cross-coupling reactions at the bromine position. This high-throughput screening could rapidly identify optimal conditions for generating a diverse library of new compounds.

Furthermore, machine learning algorithms could be coupled with these platforms. By analyzing the data from thousands of automated experiments, a machine learning model could learn the complex relationships between reactants, conditions, and outcomes (yield, purity, etc.). This would enable the system to predict the results of new, un-run experiments and intelligently suggest the best synthetic routes to molecules with desired properties, creating a closed-loop system for accelerated molecular discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.